2''-Amino-2''-deoxyarbekacin

Descripción

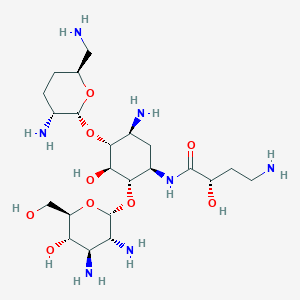

Structure

3D Structure

Propiedades

Número CAS |

147920-22-7 |

|---|---|

Fórmula molecular |

C22H45N7O9 |

Peso molecular |

551.6 g/mol |

Nombre IUPAC |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |

InChI |

InChI=1S/C22H45N7O9/c23-4-3-12(31)20(34)29-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-15(28)14(27)16(32)13(7-30)36-22/h8-19,21-22,30-33H,1-7,23-28H2,(H,29,34)/t8-,9+,10-,11+,12-,13+,14+,15+,16+,17-,18+,19-,21+,22+/m0/s1 |

Clave InChI |

RNGSOMJZBMQKAG-HJKCZAIBSA-N |

SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)NC(=O)C(CCN)O)N)N |

SMILES isomérico |

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)NC(=O)[C@H](CCN)O)N)N |

SMILES canónico |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)NC(=O)C(CCN)O)N)N |

Otros números CAS |

147920-22-7 |

Sinónimos |

2''-amino-2''-deoxyarbekacin |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Analogues of 2 Amino 2 Deoxyarbekacin

Chemical Synthesis Pathways of 2''-Amino-2''-deoxyarbekacin

The synthesis of 2''-Amino-2''-deoxyarbekacin primarily involves the chemical modification of existing aminoglycoside scaffolds. This approach leverages the readily available structures of precursor molecules to introduce the desired functional groups.

Synthetic Routes from Precursor Aminoglycosides (e.g., Dibekacin)

The primary precursor for the synthesis of 2''-Amino-2''-deoxyarbekacin is dibekacin (B1670413) (DKB). nih.govresearchgate.net The core strategy involves the conversion of the 2''-hydroxyl group of dibekacin into an amino group. google.com This modification is a direct response to the enzymatic inactivation mechanisms observed in resistant bacteria, where the 2''-hydroxyl group is a target for phosphorylation. nih.gov By replacing this hydroxyl group with an amino group, the resulting compound, 2''-amino-2''-deoxydibekacin, becomes less susceptible to this mode of enzymatic inactivation. nih.govgoogle.com

Key Reaction Steps and Intermediates

The synthesis of 2''-Amino-2''-deoxyarbekacin from dibekacin involves several key chemical transformations and the formation of specific intermediates. A common synthetic route begins with the protection of the amino groups of dibekacin to prevent unwanted side reactions. For instance, 3,2',6'-N-tris(t-butoxycarbonyl) dibekacin can be used as a starting material where the amino groups are protected by t-butoxycarbonyl (Boc) groups. google.com

The conversion of the 2''-hydroxyl group to an amino group is a critical step. One method involves the oxidation of the 2''-hydroxyl group, followed by reductive amination. nih.gov A specific example is the use of dimethyl sulfoxide (B87167) (DMSO) and dicyclohexylcarbodiimide (B1669883) (DCC) for the oxidation, followed by treatment with ammonium (B1175870) acetate (B1210297) (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) for the reductive amination. nih.gov

After the introduction of the 2''-amino group, the next key step is the selective acylation of the 1-amino group. This requires the temporary protection of other amino and hydroxyl groups to ensure the specific introduction of the (S)-4-amino-2-hydroxybutyric acid side chain at the desired position. google.com Finally, all protecting groups are removed to yield the target molecule, 2''-Amino-2''-deoxyarbekacin. google.com The purification of the final product is often achieved through column chromatography. google.com

| Reaction Step | Reagents/Conditions | Purpose |

| Protection of Amino Groups | t-butoxycarbonyl (Boc) anhydride | To prevent side reactions at the amino groups of dibekacin. google.com |

| Oxidation of 2''-Hydroxyl | DMSO, DCC | To convert the 2''-hydroxyl group into a ketone. nih.gov |

| Reductive Amination | NH₄OAc, NaBH₃CN | To introduce an amino group at the 2''-position. nih.gov |

| Selective 1-N-Acylation | (S)-4-amino-2-hydroxybutyric acid derivative | To introduce the AHB side chain at the 1-amino group. google.comnih.gov |

| Deprotection | Trifluoroacetic acid or other acidic conditions | To remove all protecting groups. google.com |

| Purification | Column chromatography | To isolate the pure 2''-Amino-2''-deoxyarbekacin. google.com |

Synthesis of 2''-Amino-2''-deoxyarbekacin Analogues and Derivatives

The successful synthesis of 2''-Amino-2''-deoxyarbekacin has spurred further research into creating analogues with improved properties. These efforts focus on modifying various positions of the arbekacin (B1665167) scaffold to enhance antibacterial activity, broaden the spectrum, and reduce toxicity.

Exploration of Structural Modifications at C-2'', C-5, and Other Positions

Researchers have explored a range of structural modifications to the 2''-Amino-2''-deoxyarbekacin molecule. In addition to the key modification at the C-2'' position, the C-5 position has been a significant target for derivatization. nih.govnih.gov For example, 5-deoxy and 5-epi-substituted derivatives have been synthesized. nih.govnih.gov These include 5-epifluoro and 5-epiamino analogues. nih.gov The synthesis of these compounds has shown that modifications at the C-5 position can lead to potent antibacterial activity against various bacteria, including MRSA. nih.govnih.gov

Other positions on the arbekacin molecule have also been targeted for modification. For instance, the 6'-N-methyl derivative of 5-epi arbekacin has been synthesized. nih.gov The goal of these modifications is often to create compounds that are less susceptible to inactivation by a wider range of aminoglycoside-modifying enzymes. nih.govnih.gov

| Position of Modification | Type of Modification | Resulting Analogue Example | Reference |

| C-2'' | Replacement of hydroxyl with amino | 2''-Amino-2''-deoxyarbekacin | nih.govresearchgate.net |

| C-5 | Deoxygenation | 5-deoxy-2''-amino-2''-deoxyarbekacin | nih.gov |

| C-5 | Epimerization and substitution | 5-epifluoro-2''-amino-2''-deoxyarbekacin | nih.gov |

| C-5 | Epimerization and substitution | 5-epiamino-2''-amino-2''-deoxyarbekacin | nih.gov |

| C-6' | N-methylation | 6'-N-methyl derivative of 5-epi arbekacin | nih.gov |

Stereoselective Synthesis of 2-Amino-2-deoxy Sugars and Related Moieties

The synthesis of aminoglycoside analogues relies heavily on the ability to stereoselectively synthesize their constituent sugar moieties, particularly 2-amino-2-deoxy sugars. nih.govresearchgate.net The stereochemistry of these sugar components is critical for the biological activity of the final aminoglycoside. chinesechemsoc.org Various methods have been developed for the stereoselective synthesis of O-glycosides of 2-amino-2-deoxysugars. nih.govresearchgate.net

These methods often involve the use of specific glycosyl donors and promoters to control the stereochemical outcome of the glycosylation reaction. researchgate.net For example, the use of 2-nitroglycals has been explored for the stereo- and regioselective synthesis of 2-amino-2-deoxy-O-glycosides. bohrium.com Another approach involves the use of glycosyl donors with participating groups at the C-2 position to favor the formation of 1,2-trans-glycosides. chinesechemsoc.org Conversely, the synthesis of 1,2-cis-glycosides presents a greater challenge and often requires non-participating protecting groups at the C-2 amino function. nih.govchinesechemsoc.org The development of new and efficient methods for the stereoselective synthesis of these amino sugars is an active area of research, as it is fundamental to the creation of novel and more effective aminoglycoside antibiotics. nih.govresearchgate.net

Molecular Structure Elucidation and Spectroscopic Characterization of 2 Amino 2 Deoxyarbekacin

Advanced Spectroscopic Analysis

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic techniques can reveal detailed information about the molecular framework and the atoms within it.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. uzh.ch It provides information on the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, coupling constants, and integration of the signals provide a map of the proton environments within the molecule. For a complex molecule like 2''-Amino-2''-deoxyarbekacin, different protons will resonate at distinct frequencies depending on their local electronic environment. For instance, protons attached to carbons bearing electronegative atoms like oxygen or nitrogen will appear at a lower field (higher ppm values). The splitting patterns (e.g., singlet, doublet, triplet) arise from the interaction of neighboring protons and are governed by the J-coupling constants, which can help determine the relative orientation of protons. rsc.org

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2''-Amino-2''-deoxyarbekacin will give rise to a distinct signal. libretexts.org The chemical shift of each carbon is indicative of its hybridization and the nature of the atoms attached to it. For example, carbons in C-O and C-N bonds will have characteristic chemical shifts. columbia.edu

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the complete structure. COSY spectra reveal proton-proton couplings, allowing for the tracing of spin systems within the individual sugar and aminocyclitol rings. HSQC spectra correlate each proton with its directly attached carbon, aiding in the definitive assignment of both ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, which is vital for determining the glycosidic linkages between the different rings of the aminoglycoside.

Table 1: Representative NMR Data Interpretation

| NMR Technique | Information Gained | Application to 2''-Amino-2''-deoxyarbekacin |

| ¹H NMR | Proton chemical shifts, coupling constants, integration | Identifies the number and type of protons, their connectivity, and relative stereochemistry within the rings. |

| ¹³C NMR | Carbon chemical shifts | Determines the number of unique carbon atoms and their chemical environments (e.g., C-O, C-N, C-C). libretexts.org |

| COSY | ¹H-¹H correlations | Establishes proton-proton connectivity within each of the three rings. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. |

| HMBC | ¹H-¹³C long-range correlations | Determines the glycosidic linkages between the sugar and aminocyclitol units. |

Mass Spectrometry (MS) in Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. utdallas.edu For 2''-Amino-2''-deoxyarbekacin, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of its molecular formula (C₂₂H₄₅N₇O₉). uni.luepa.gov

In addition to the molecular ion peak, MS provides valuable structural information through the analysis of fragmentation patterns. libretexts.org When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. For aminoglycosides like 2''-Amino-2''-deoxyarbekacin, characteristic fragmentation patterns include the cleavage of the glycosidic bonds, leading to the loss of the sugar rings, as well as cleavages within the rings themselves. The masses of these fragments can be used to deduce the structure of the individual components and how they are connected.

Table 2: Predicted Mass Spectrometry Data for 2''-Amino-2''-deoxyarbekacin

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 552.33518 |

| [M+Na]⁺ | 574.31712 |

| [M-H]⁻ | 550.32062 |

| [M+NH₄]⁺ | 569.36172 |

| [M+K]⁺ | 590.29106 |

| [M+H-H₂O]⁺ | 534.32516 |

| Data sourced from PubChem. uni.lu |

Infrared (IR) and Other Vibrational Spectroscopies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. vscht.cz It works on the principle that different chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes.

For 2''-Amino-2''-deoxyarbekacin, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups present. These include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the numerous hydroxyl groups.

N-H stretching: A medium intensity band in the region of 3300-3500 cm⁻¹ from the primary and secondary amine groups. utdallas.edu

C-H stretching: Bands just below 3000 cm⁻¹ corresponding to the stretching of C-H bonds in the saturated ring systems.

C=O stretching: A strong absorption around 1650 cm⁻¹ from the amide carbonyl group.

C-O stretching: Strong bands in the region of 1000-1200 cm⁻¹ due to the C-O single bonds of the alcohols and glycosidic linkages.

N-H bending: A band around 1600 cm⁻¹ from the bending vibration of the N-H bonds in the amine groups.

Other vibrational techniques like Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. nih.gov

X-ray Crystallography and Conformational Analysis

While spectroscopic methods provide a wealth of information about the structure of a molecule in solution, X-ray crystallography offers a precise picture of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the positions of all the atoms in the crystal lattice, providing highly accurate bond lengths, bond angles, and torsional angles.

The crystal structure of 2''-Amino-2''-deoxyarbekacin would reveal the precise conformation of the three rings and the stereochemistry at all chiral centers. It would also show the orientation of the various substituents, including the amino and hydroxyl groups. This information is crucial for understanding how the molecule interacts with its biological targets. Conformational analysis, which studies the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is essential for understanding the molecule's flexibility and preferred shapes. scribd.com While X-ray crystallography provides a static picture, the conformation observed in the crystal is often a low-energy conformation that is also relevant in solution.

Computational Approaches in Structural Prediction and Validation

Computational chemistry provides a powerful set of tools for predicting and validating molecular structures. nih.govmdpi.com Techniques such as molecular mechanics and quantum mechanics calculations can be used to model the structure of 2''-Amino-2''-deoxyarbekacin and predict its most stable conformations. These calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies.

For a molecule like 2''-Amino-2''-deoxyarbekacin, computational methods can be used to:

Generate and rank possible conformations: By systematically rotating the bonds in the molecule, computational programs can generate a large number of possible conformations and then use energy calculations to identify the most stable ones.

Predict spectroscopic data: The predicted NMR and IR spectra for a proposed structure can be compared with the experimental data to validate the structural assignment.

Investigate intermolecular interactions: Computational models can be used to study how 2''-Amino-2''-deoxyarbekacin might interact with other molecules, such as its biological target.

The integration of experimental data from spectroscopy and crystallography with computational modeling provides a robust and comprehensive approach to the structural elucidation of complex natural products like 2''-Amino-2''-deoxyarbekacin. ugr.es

Molecular Mechanism of Action of 2 Amino 2 Deoxyarbekacin

Interaction with Bacterial Ribosomal Subunits

Like other aminoglycosides, 2''-Amino-2''-deoxyarbekacin exerts its effects by binding to bacterial ribosomal subunits. This interaction is highly specific to the 30S subunit, a key component in the initiation and decoding phases of protein synthesis. patsnap.com

Binding to the 30S Ribosomal Subunit

The primary target of 2''-Amino-2''-deoxyarbekacin is the 30S ribosomal subunit. Its binding site is located at the decoding A-site on the 16S ribosomal RNA (rRNA), a highly conserved region critical for ensuring the fidelity of translation. wikipedia.org The binding of aminoglycosides like arbekacin (B1665167), the parent compound of 2''-Amino-2''-deoxyarbekacin, involves specific interactions with key nucleotides. Arbekacin has been shown to bind to four nucleotides of the 16S rRNA and a single amino acid of the ribosomal protein S12. wikipedia.orgdrugbank.com This interaction physically interferes with the decoding site in the vicinity of nucleotide 1400. wikipedia.org

This binding event induces a critical conformational change in the ribosome, forcing two universally conserved adenine (B156593) residues (A1492 and A1493) to flip out from their normal position within an internal loop of the 16S rRNA. nih.gov This "flipped-out" conformation is central to the drug's mechanism of action.

Disruption of mRNA Translation and Peptide Formation

The binding of 2''-Amino-2''-deoxyarbekacin to the 30S A-site and the subsequent conformational changes lead to a profound disruption of the translation process. The flipped-out adenine residues stabilize the binding of transfer RNA (tRNA) molecules, regardless of whether they carry the correct anticodon corresponding to the mRNA codon. patsnap.com This leads to two primary consequences:

Codon Misreading: The ribosome loses its ability to accurately proofread the codon-anticodon pairing. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or aberrant proteins. patsnap.com Kinetic studies on the parent compound arbekacin show it dramatically decreases the accuracy of mRNA decoding. nih.gov

Inhibition of Translocation: The presence of the drug in the A-site also impedes the translocation step of elongation, where the ribosome is supposed to move along the mRNA to the next codon. nih.gov Arbekacin has been shown to be a potent inhibitor of translocation, effectively stalling ribosomes on the mRNA template. nih.govnih.gov This blockage halts protein synthesis altogether.

Furthermore, arbekacin has been demonstrated to interfere with the termination phase of translation by obstructing the binding of release factors to the ribosome. nih.gov The cumulative effect is a catastrophic failure of protein synthesis, preventing the bacteria from producing proteins essential for growth and survival. wikipedia.org

Molecular Basis of Bactericidal Efficacy

The bactericidal (cell-killing) activity of 2''-Amino-2''-deoxyarbekacin is a direct result of the irreversible damage caused by the disruption of protein synthesis. The production of faulty proteins from mRNA misreading can compromise the integrity of the bacterial cell membrane. google.com Simultaneously, the potent inhibition of translocation and other translation steps leads to a rapid and widespread shutdown of essential cellular processes, ultimately resulting in cell death. patsnap.comnih.gov

A key aspect of 2''-Amino-2''-deoxyarbekacin's efficacy is its design to overcome specific bacterial resistance mechanisms. Many resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), produce aminoglycoside-modifying enzymes. patsnap.com The primary resistance mechanism against the parent compound arbekacin in MRSA is the enzymatic phosphorylation of the 2''-hydroxyl group by a bifunctional enzyme known as AAC(6')/APH(2''). nih.govgoogle.com The synthesis of 2''-Amino-2''-deoxyarbekacin, which replaces this vulnerable 2''-hydroxyl group with an amino group, was specifically designed to render the molecule inert to this enzymatic inactivation. nih.gov This structural modification allows the compound to maintain its high affinity for the ribosomal target and exert its bactericidal effects in bacteria that would otherwise be resistant to its parent compound.

Comparative Analysis of Binding Dynamics with Parent Compounds

The enhanced potency of 2''-Amino-2''-deoxyarbekacin and its direct parent, arbekacin, can be understood by comparing their interaction with the ribosome to that of earlier aminoglycosides like kanamycin (B1662678) and dibekacin (B1670413).

Arbekacin itself was developed from dibekacin by adding a unique (S)-4-amino-2-hydroxybutyric acid (AHB) moiety to the 1-amino group. nih.gov This AHB tail provides additional points of contact with the 16S rRNA. Cryo-electron microscopy studies have revealed that this AHB moiety forms interactions with rRNA nucleobases upstream of the primary decoding center. nih.gov These additional interactions provide greater stabilization for the drug in its binding pocket.

This enhanced stabilization is reflected in kinetic data. Arbekacin exhibits a longer residence time on the ribosome and a lower inhibition constant for translocation compared to its predecessors. nih.govwilddata.cn This means it binds more tightly and is more effective at halting protein synthesis.

| Compound | Key Structural Difference from Dibekacin | Relative Potency (MIC) | Ribosomal Dwelling Time |

|---|---|---|---|

| Kanamycin | Precursor to Dibekacin | Baseline | Standard |

| Dibekacin | Parent of Arbekacin | Higher than Kanamycin | Longer than Kanamycin |

| Arbekacin | Addition of AHB tail | Significantly higher than Kanamycin/Dibekacin nih.gov | Significantly longer than classical aminoglycosides nih.govwilddata.cn |

| 2''-Amino-2''-deoxyarbekacin | 2''-OH replaced with 2''-NH2 (on Arbekacin base) | Maintains high potency, especially against resistant strains nih.gov | Inferred to be similar to Arbekacin due to conserved core structure |

2''-Amino-2''-deoxyarbekacin retains the core structure of arbekacin, including the vital AHB tail responsible for high-affinity binding. The modification at the 2'' position does not detract from this interaction but rather protects the molecule from enzymatic degradation. nih.gov Therefore, it maintains the superior binding dynamics of arbekacin while possessing a crucial advantage against specific resistant pathogens.

Structure Activity Relationship Sar Studies of 2 Amino 2 Deoxyarbekacin and Its Derivatives

Influence of the 2''-Amino Group Modification on Antimicrobial Potency

The modification of the 2''-amino group of arbekacin (B1665167) derivatives has a significant impact on their antimicrobial potency. The introduction of a 2''-amino group to arbekacin to form 2''-amino-2''-deoxyarbekacin (AmABK) has been shown to confer high stabilization against aminoglycoside-modifying enzymes. nih.gov This modification is crucial for activity against resistant strains, particularly those possessing the APH(2'')/AAC(6') enzyme. nih.gov

Studies involving the enzymatic N-acetylation of the 2'-amino group of arbekacin have revealed that the resulting product, 2'-N-acetyl arbekacin, retains substantial antibiotic activity. nih.govjst.go.jp This is in contrast to other aminoglycosides where N-acetylation at this position leads to a marked decrease in activity. nih.govjst.go.jp For instance, 2'-N-acetyl arbekacin exhibits a minimum inhibitory concentration (MIC) range of 1.56–3.13 µg/mL against a variety of bacteria, whereas the parent compound arbekacin shows a range of 0.20–0.78 µg/mL. mdpi.com While there is a reduction in potency, the retention of significant activity is a noteworthy finding.

Further derivatization at the 2''-position has been explored. For example, 2''-amino-5,2''-dideoxyarbekacin (B12779494) demonstrated broad and excellent antibacterial activity against various gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). google.com Another derivative, 2''-amino-5,2''-dideoxy-5-epi-aminoarbekacin (Am₂ABK), showed antibacterial activity comparable to or slightly less than arbekacin against many bacteria but was more potent against MRSA isolates with the APH(2'')/AAC(6') enzyme. nih.gov

These findings highlight the critical role of the 2''-amino group and its modifications in maintaining and, in some cases, enhancing the antimicrobial potency of arbekacin derivatives, especially against resistant bacterial strains.

Table 1: Antimicrobial Activity of Arbekacin and its 2''-Amino Derivatives

Impact of Substitutions on Ribosomal Binding Affinity

The primary mechanism of action for aminoglycoside antibiotics is their binding to the bacterial 16S ribosomal RNA (rRNA) at the A-site of the 30S ribosomal subunit. acs.orggoogle.com This interaction disrupts protein synthesis, leading to bacterial cell death. acs.org The binding affinity is largely driven by electrostatic interactions between the positively charged amino groups of the aminoglycoside and the negatively charged phosphate (B84403) backbone of the rRNA. acs.org Therefore, substitutions on the 2''-amino-2''-deoxyarbekacin scaffold can significantly influence its ribosomal binding affinity.

Correlations between Chemical Structure and Spectrum of Activity

The chemical structure of 2''-amino-2''-deoxyarbekacin and its derivatives directly correlates with their spectrum of antibacterial activity. The parent compound, arbekacin, is known for its broad spectrum against both gram-positive and gram-negative bacteria. google.com

The introduction of the 2''-amino group to create 2''-amino-2''-deoxyarbekacin (AmABK) generally maintains a comparable or slightly reduced activity against a wide range of bacteria compared to arbekacin. nih.gov However, its key advantage lies in its enhanced activity against MRSA strains that produce the aminoglycoside-modifying enzyme APH(2'')/AAC(6'). nih.gov This indicates that the 2''-amino group provides steric hindrance or alters the molecule's conformation in a way that prevents its inactivation by this specific enzyme.

Further modifications lead to varied spectra of activity. For instance, 2''-amino-5,2''-dideoxyarbekacin exhibits broad and potent activity against a variety of gram-positive and gram-negative bacteria, including MRSA. google.com Similarly, the 5-epi-fluoro and 5-epi-amino derivatives of 2''-amino-5,2''-dideoxyarbekacin also show strong inhibition of MRSA growth and a broad antibacterial spectrum. google.com

Table 2: Spectrum of Activity for Arbekacin Derivatives

Preclinical Antibacterial Spectrum and Efficacy of 2 Amino 2 Deoxyarbekacin

In Vitro Antimicrobial Profiling

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains

2''-Amino-2''-deoxyarbekacin has demonstrated significant in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), a challenging pathogen in both hospital and community settings. google.comjidc.org This derivative of arbekacin (B1665167) was specifically synthesized to overcome resistance mechanisms that inactivate parent aminoglycosides. google.com Studies have shown that 2''-amino-2''-deoxyarbekacin can strongly inhibit the growth of MRSA. google.comresearchgate.net

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. For 2''-Amino-2''-deoxyarbekacin, the MIC values against MRSA strains have been a focal point of research. While specific MIC values are detailed in various studies, the general consensus is its potent efficacy against MRSA. niph.go.jpgoogle.comfrontiersin.org The modification at the 2''-position, converting a hydroxyl group to an amino group, is crucial for its enhanced activity against resistant strains. google.com This structural change prevents enzymatic modification, a common resistance mechanism in MRSA. researchgate.net

| Strain | MIC (µg/mL) | Reference |

| MRSA ATCC 43300 | 0.25 | frontiersin.org |

| S. aureus M$16526 (MRSA) | Data not specified, but shown to be effective | niph.go.jp |

Spectrum against Gram-Positive and Gram-Negative Bacterial Pathogens (e.g., Pseudomonas spp.)

2''-Amino-2''-deoxyarbekacin exhibits a broad spectrum of antibacterial activity, encompassing both Gram-positive and Gram-negative pathogens. google.com Its efficacy extends beyond MRSA to include a variety of other clinically relevant bacteria. google.com This broad-spectrum nature makes it a promising candidate for treating a range of bacterial infections. google.com

The compound has shown high antibacterial activity against a wide variety of Gram-positive bacteria. google.comnih.govdovepress.com In addition to its potent anti-MRSA effects, it is active against other staphylococci and streptococci. google.comnih.gov

With respect to Gram-negative bacteria, 2''-amino-2''-deoxyarbekacin has also demonstrated notable activity. google.com This includes activity against Pseudomonas species, which are known for their intrinsic and acquired resistance to many antibiotics. niph.go.jp The ability to inhibit both Gram-positive and Gram-negative bacteria underscores the potential versatility of this compound in clinical applications. google.com

Evaluation against Multidrug-Resistant (MDR) Bacterial Isolates

A significant aspect of the preclinical evaluation of 2''-Amino-2''-deoxyarbekacin is its activity against multidrug-resistant (MDR) bacterial isolates. frontiersin.org The emergence of MDR strains is a major global health concern, and new antibiotics with activity against these pathogens are urgently needed. acs.org 2''-Amino-2''-deoxyarbekacin has been specifically investigated for its potential to address this challenge. google.com

Research indicates that this compound is active against resistant bacteria, including strains that are resistant to other aminoglycosides. google.com Its design, which circumvents common enzymatic resistance mechanisms, is a key factor in its effectiveness against MDR strains. researchgate.net The compound has shown the ability to inhibit the growth of various MDR Gram-positive and Gram-negative bacteria. google.commattioli1885journals.com This suggests that 2''-amino-2''-deoxyarbekacin could be a valuable tool in combating infections caused by these difficult-to-treat pathogens.

In Vivo Efficacy in Non-Human Preclinical Models

Assessment in Systemic and Localized Infection Models

The in vivo efficacy of 2''-Amino-2''-deoxyarbekacin has been assessed in various non-human preclinical models of infection, including both systemic and localized infections. frontiersin.org These animal models are crucial for understanding how the compound behaves in a living organism and for predicting its potential therapeutic effectiveness in humans. nih.govnih.gov

Localized infection models are also employed to evaluate the efficacy of 2''-Amino-2''-deoxyarbekacin at specific sites of infection. microbialcell.com For example, models of skin and soft tissue infections or pneumonia can provide insights into the compound's ability to penetrate tissues and exert its antibacterial effect at the site of infection. frontiersin.orgmdpi.com The results from these in vivo studies are critical for establishing the potential clinical utility of 2''-Amino-2''-deoxyarbekacin. europa.eu

Pharmacodynamic Evaluation in Animal Models

Pharmacodynamic (PD) studies in animal models are essential for characterizing the relationship between drug exposure and its antibacterial effect over time. nih.govmdpi.com For 2''-Amino-2''-deoxyarbekacin, these evaluations help to determine the optimal dosing regimens to maximize efficacy while minimizing the potential for resistance development. nih.gov

Key pharmacodynamic parameters, such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC), are determined in these studies. These parameters help to predict the compound's bactericidal activity and its ability to achieve bacterial eradication in different infection models. europa.eu The pharmacodynamic profile of 2''-Amino-2''-deoxyarbekacin in animal models provides valuable information for its further development and potential translation to clinical use. mdpi.com

Molecular Mechanisms of Resistance to 2 Amino 2 Deoxyarbekacin

Enzymatic Inactivation Mechanisms

The most prevalent mechanism of resistance to aminoglycosides in clinical settings is the enzymatic modification of the drug molecule by aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes, often encoded by genes located on mobile genetic elements like plasmids and transposons, catalyze covalent modifications at specific sites on the aminoglycoside structure. frontiersin.org This alteration hinders the antibiotic's ability to bind to its ribosomal target, rendering it ineffective. nih.govmdpi.com

The development of 2''-Amino-2''-deoxyarbekacin was a direct response to a specific enzymatic resistance mechanism. Strains of methicillin-resistant Staphylococcus aureus (MRSA) had emerged with resistance to arbekacin (B1665167), an earlier semisynthetic aminoglycoside. nih.gov This resistance was primarily due to the action of a bifunctional enzyme, AAC(6')/APH(2"), which possesses both acetyltransferase and phosphotransferase activity. nih.gov The APH(2") component of this enzyme specifically targets the 2''-hydroxyl group of arbekacin for phosphorylation, leading to its inactivation. google.com

To circumvent this, 2''-Amino-2''-deoxyarbekacin was rationally designed by replacing the vulnerable 2''-hydroxyl group with an amino group. nih.govjst.go.jp This structural change prevents phosphorylation by APH(2") enzymes, thereby overcoming this specific resistance mechanism. nih.gov However, the potential for resistance to this modified compound still exists. For instance, structural studies of a clinically observed arbekacin-resistant mutant of APH(2″)-Ia have revealed an altered aminoglycoside binding site. rcsb.org This mutation may enable the enzyme to accommodate and potentially modify N1-substituted aminoglycosides, suggesting a pathway for the evolution of resistance against newer agents like 2''-Amino-2''-deoxyarbekacin. rcsb.org

The three main families of AMEs contribute to aminoglycoside resistance through distinct chemical modifications: nih.govfrontiersin.org

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-coenzyme A to one of the amino groups of the aminoglycoside. frontiersin.orgnih.gov While 2''-Amino-2''-deoxyarbekacin was designed to resist APH(2''), its susceptibility to various AACs remains a consideration. For example, simulative modification studies on the parent compound, arbekacin, showed that enzymes like AAC(3) and AAC(2') could acetylate it, although the resulting derivatives retained high antibiotic activity, suggesting the 1-N-acyl side chain provides some steric hindrance. nih.gov

Aminoglycoside Phosphotransferases (APHs): This family of enzymes, also known as aminoglycoside kinases, transfers a phosphate (B84403) group from ATP or GTP to a hydroxyl group on the antibiotic. frontiersin.org The APH(2'') subfamily is particularly relevant, as it targets the 2''-position. nih.gov While the 2''-amino substitution in 2''-Amino-2''-deoxyarbekacin protects it from APH(2"), other APH enzymes that modify different hydroxyl groups on the molecule could potentially confer resistance. For instance, APH(2'’)-IVa has been shown to phosphorylate arbekacin, highlighting the continued threat from this enzyme class. nih.gov

Aminoglycoside Adenylyltransferases (ANTs): Also known as nucleotidyltransferases, these enzymes transfer an adenylyl group (AMP) from ATP to a hydroxyl group on the aminoglycoside. nih.govnih.gov The ANT(2'')-Ia enzyme, for example, specifically modifies the 2''-hydroxyl group and is a prevalent resistance determinant in Gram-negative pathogens. nih.govresearchgate.net The modification in 2''-Amino-2''-deoxyarbekacin is designed to prevent this adenylylation at the 2''-position.

The table below summarizes the primary AME families and their modification sites, which are central to understanding aminoglycoside resistance.

| Enzyme Family | Abbreviation | Cofactor | Modification Reaction | Target Functional Group |

| Aminoglycoside Acetyltransferases | AAC | Acetyl-CoA | Acetylation | Amino (-NH2) |

| Aminoglycoside Phosphotransferases | APH | ATP/GTP | Phosphorylation | Hydroxyl (-OH) |

| Aminoglycoside Adenylyltransferases | ANT | ATP | Adenylylation | Hydroxyl (-OH) |

Ribosomal Target Site Mutations and Alterations

Aminoglycosides exert their bactericidal effect by binding to the 16S rRNA within the 30S ribosomal subunit, which disrupts protein synthesis. nih.govmednexus.org Mutations in the genes encoding ribosomal RNA (rRNA) or ribosomal proteins can alter the structure of this binding site, reducing the affinity of the drug for its target. elifesciences.orgnih.gov This mechanism can lead to broad resistance against multiple aminoglycosides. While this is a known mechanism for aminoglycoside resistance, specific mutations in the 16S rRNA or ribosomal proteins that confer resistance specifically to 2''-Amino-2''-deoxyarbekacin have not been extensively documented in published research. However, given the shared binding site among aminoglycosides, it remains a potential mechanism for the development of resistance. d-nb.infonih.gov

Efflux Pump Systems and Reduced Permeability

Bacteria can also resist antibiotics by actively pumping them out of the cell or by reducing the permeability of their cell membranes to prevent the drug from entering in the first place. researchgate.netekb.eg Efflux pumps are membrane proteins that recognize and expel a wide range of toxic compounds, including various classes of antibiotics. mdpi.com In Gram-negative bacteria like P. aeruginosa, the MexXY-OprM efflux system is known to contribute to aminoglycoside resistance. nih.gov Overexpression of such pumps can lower the intracellular concentration of the antibiotic to sub-therapeutic levels. While a significant mechanism for aminoglycoside resistance in general, the specific role of efflux pumps in conferring resistance to 2''-Amino-2''-deoxyarbekacin has not been a primary focus of published studies. Nevertheless, it represents a plausible mechanism that could contribute to reduced susceptibility. frontiersin.org

Strategies for Overcoming Resistance to 2''-Amino-2''-deoxyarbekacin

The continuous evolution of bacterial resistance necessitates ongoing efforts to develop new strategies to combat it. For 2''-Amino-2''-deoxyarbekacin and other aminoglycosides, these strategies primarily focus on the rational design of new molecules that can evade existing resistance mechanisms.

The very existence of 2''-Amino-2''-deoxyarbekacin is a testament to the success of rational drug design. acs.orgresearchgate.net Its synthesis was based on a detailed understanding of the enzymatic inactivation of arbekacin by the APH(2'') enzyme. nih.govjst.go.jp By identifying the vulnerable 2''-hydroxyl group and replacing it with an amino group, scientists created a molecule that was no longer a substrate for this specific modifying enzyme. nih.gov

This approach continues to be a cornerstone of efforts to overcome resistance. Further research has explored the synthesis of other analogs, such as the 5-epiamino derivative of 2''-Amino-2''-deoxyarbekacin, in a continuous effort to stay ahead of evolving resistance. nih.gov The goal of these rational design strategies is to create novel aminoglycoside structures that:

Lack the specific functional groups targeted by common AMEs.

Contain structural modifications that sterically hinder the access of AMEs to potential modification sites.

Possess enhanced binding affinity for the ribosomal target, potentially overcoming resistance caused by target site alterations.

This iterative process of understanding resistance mechanisms and using that knowledge to design improved antibiotics is crucial in the fight against multidrug-resistant bacteria. nih.gov

Synergistic Effects of Combination Therapies

The emergence of multidrug-resistant bacteria necessitates the exploration of innovative therapeutic strategies, with combination therapies representing a promising approach to enhance antibacterial efficacy and overcome resistance. The use of 2''-Amino-2''-deoxyarbekacin, and its parent compound arbekacin, in combination with other antimicrobial agents has been investigated to exploit synergistic interactions that can lead to improved clinical outcomes. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects, often allowing for the use of lower drug concentrations and reducing the likelihood of developing further resistance.

The primary rationale for employing combination therapy is to target different bacterial processes simultaneously. For aminoglycosides like 2''-Amino-2''-deoxyarbekacin, which inhibit protein synthesis, combining them with agents that disrupt cell wall synthesis, such as β-lactams or glycopeptides, can lead to enhanced bactericidal activity. The initial damage to the cell wall by the partner drug is thought to facilitate the intracellular uptake of the aminoglycoside, thereby increasing its concentration at the ribosomal target site.

Research into the synergistic potential of arbekacin, the parent compound of 2''-Amino-2''-deoxyarbekacin, provides a valuable framework for understanding these interactions. Studies have demonstrated synergistic effects when arbekacin is combined with various antibiotics against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).

Combination with Glycopeptides and β-Lactams against MRSA

In vitro studies have consistently shown that arbekacin in combination with glycopeptides like vancomycin (B549263) and teicoplanin, or with β-lactams such as ampicillin-sulbactam, exhibits synergistic killing effects against MRSA and hetero-VISA strains. nih.govresearchgate.net Time-kill assays have demonstrated that these combinations are more effective than monotherapy. nih.gov For instance, the combination of arbekacin and vancomycin has shown synergistic effects against the majority of hetero-VISA and MRSA strains tested. nih.gov Similarly, a strong antibacterial effect has been observed with the combination of arbekacin and β-lactams like imipenem (B608078) and cefminox (B1203254) against MRSA. nih.gov The efficacy of these combinations is often dependent on the concentration of arbekacin. nih.gov The proposed mechanism for this synergy is the enhanced penetration of arbekacin through the bacterial cell wall that has been weakened by the glycopeptide or β-lactam.

Table 1: Synergistic Effects of Arbekacin in Combination with Glycopeptides and β-Lactams against S. aureus Strains

| Combination | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Arbekacin + Vancomycin | hetero-VISA, MRSA | Synergistic killing | nih.gov |

| Arbekacin + Teicoplanin | hetero-VISA | Synergistic interaction | nih.govresearchgate.net |

| Arbekacin + Ampicillin-Sulbactam | hetero-VISA | Synergistic interaction | nih.govresearchgate.net |

| Arbekacin + Imipenem | MRSA | Strong antibacterial effect | nih.gov |

| Arbekacin + Cefminox | MRSA | Strong antibacterial effect | nih.gov |

Note: Data is based on in vitro time-kill assays.

Combination with Other Antibiotics

The synergistic potential of arbekacin extends beyond glycopeptides and β-lactams. A notable example is its combination with fosfomycin (B1673569). In a rat model of MRSA biofilm-associated infection, the combination of fosfomycin and arbekacin demonstrated a synergistic effect. mdpi.com This is particularly relevant for treating deep-seated and chronic infections where biofilms play a significant role.

Furthermore, arbekacin has shown promise in combination with β-lactams for treating infections caused by multidrug-resistant Gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov This broadens the potential clinical applications of combination therapies involving arbekacin and, by extension, its derivatives like 2''-Amino-2''-deoxyarbekacin.

Table 2: Synergistic Effects of Arbekacin in Combination with Other Antibiotics

| Combination | Target Organism/Model | Observed Effect | Reference |

|---|---|---|---|

| Arbekacin + Fosfomycin | MRSA biofilm (rat model) | Synergistic effect | mdpi.com |

| Arbekacin + β-Lactams | Multidrug-resistant P. aeruginosa and A. baumannii | Synergistic effect | nih.gov |

Note: Data is from a combination of in vivo and review findings.

While specific studies on the synergistic effects of 2''-Amino-2''-deoxyarbekacin are limited, the extensive research on its parent compound, arbekacin, provides a strong foundation for its potential use in combination therapies. The replacement of the 2''-hydroxyl group with an amino group in 2''-Amino-2''-deoxyarbekacin was designed to enhance its activity against MRSA by overcoming enzymatic modification. nih.gov This structural modification may also influence its interactions with other antibiotics, potentially leading to even more potent synergistic effects. Further research is warranted to fully elucidate the synergistic profile of 2''-Amino-2''-deoxyarbekacin with a range of antimicrobial agents against various multidrug-resistant pathogens.

Biosynthetic and Biochemical Contexts of 2 Amino 2 Deoxy Sugars

The intricate structures of aminoglycoside antibiotics, including the semi-synthetic compound 2''-Amino-2''-deoxyarbekacin, are assembled through complex biosynthetic pathways originating from primary metabolism. Central to their architecture are 2-amino-2-deoxy sugars, which are synthesized and modified by a dedicated suite of enzymes encoded by specific gene clusters. Understanding these biosynthetic and biochemical processes provides insight into the natural production of these potent antibacterial agents and furnishes the tools for their targeted modification.

Advanced Research Directions and Future Perspectives for 2 Amino 2 Deoxyarbekacin

Development of Novel 2''-Amino-2''-deoxyarbekacin Analogues

The rationale behind the initial synthesis of 2''-Amino-2''-deoxyarbekacin was to create a molecule resilient to enzymatic modification by methicillin-resistant Staphylococcus aureus (MRSA). nih.govjst.go.jp The primary mechanism of arbekacin (B1665167) resistance in MRSA involves the phosphorylation of the 2''-hydroxyl group by a bifunctional enzyme, AAC(6')/APH(2''). nih.gov By replacing this hydroxyl group with an amino group, researchers successfully designed a compound that evades this inactivation pathway. nih.govjst.go.jp

Building on this success, further research has focused on creating new analogues by modifying other positions on the arbekacin scaffold. The goal is to broaden the spectrum of activity, enhance potency against resistant strains, and maintain a low toxicity profile. google.com Key synthetic strategies have involved modifications at the 5-position. For instance, researchers have synthesized 2''-amino-5,2''-dideoxyarbekacin (B12779494), where the hydroxyl group at the 5-position is removed. google.comgoogle.com Further substitutions at this position have led to the creation of compounds like 2''-amino-5,2''-dideoxy-5-epi-fluoroarbekacin and 2''-amino-5,2''-dideoxy-5-epi-aminoarbekacin. google.com These novel derivatives have shown potent, broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, including MRSA, while demonstrating reduced toxicity in mammalian models. google.com

| Compound Name | Key Structural Modification | Reported Activity Highlight | Reference |

|---|---|---|---|

| 2''-Amino-2''-deoxyarbekacin | Replacement of 2''-hydroxyl with an amino group | Active against MRSA strains that phosphorylate arbekacin. | nih.govjst.go.jp |

| 2''-amino-5,2''-dideoxyarbekacin | Removal of 5-hydroxyl group | Broad antibacterial activity against Gram-positive and Gram-negative bacteria. | google.com |

| 2''-amino-5,2''-dideoxy-5-epi-fluoroarbekacin | Replacement of 5-hydroxyl with an epi-fluoro group | Strongly inhibits the growth of MRSA. | google.com |

| 2''-amino-5,2''-dideoxy-5-epi-aminoarbekacin | Replacement of 5-hydroxyl with an epi-amino group | Excellent activity against MRSA and Gram-negative bacteria, with lower toxicity than arbekacin. | jst.go.jpgoogle.com |

Integration of Structural Biology and Computational Chemistry for Drug Design

Modern drug design increasingly relies on the synergy between structural biology and computational chemistry to rationally develop more effective therapeutics. researchgate.net For aminoglycosides like 2''-Amino-2''-deoxyarbekacin, the primary target is the A-site of the 16S ribosomal RNA (rRNA) within the bacterial ribosome. nih.gov Understanding the precise molecular interactions between the drug and its target is crucial for designing new analogues that can overcome resistance.

Structural biology techniques, particularly X-ray crystallography, provide high-resolution, three-dimensional structures of the aminoglycoside bound to the ribosomal A-site. This structural information reveals key hydrogen bonds and electrostatic interactions that govern binding affinity and specificity. Computational chemistry leverages these structural insights through methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling. nih.govnih.gov

Molecular Docking: This technique computationally simulates the binding of a potential drug molecule (ligand) into the active site of its target (receptor). nih.gov For 2''-Amino-2''-deoxyarbekacin analogues, docking studies can predict how different chemical modifications would affect the binding to the 16S rRNA A-site, helping to prioritize the synthesis of compounds with the highest predicted affinity. nih.gov

3D-QSAR: Three-dimensional quantitative structure-activity relationship models correlate the biological activity of a series of compounds with their 3D physicochemical properties. By analyzing a set of known aminoglycoside derivatives and their antibacterial activities, a 3D-QSAR model can be developed to predict the potency of novel, unsynthesized analogues. nih.gov This approach allows for the virtual screening of large libraries of potential molecules, identifying promising candidates for further development. nih.gov

These in silico methods accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, making the search for novel antibiotics more efficient and cost-effective. researchgate.netijs.si

Elucidation of Untapped Resistance Mechanisms

While 2''-Amino-2''-deoxyarbekacin was designed to overcome resistance mediated by aminoglycoside-modifying enzymes (AMEs), the clinical utility of all antibiotics is perpetually threatened by the evolution of new resistance mechanisms. nih.gov For aminoglycosides, several important mechanisms exist beyond enzymatic modification.

16S rRNA Methyltransferases (16S RMTases): This is an increasingly prevalent and dangerous form of resistance. nih.gov These enzymes methylate specific nucleotides in the 16S rRNA A-site, the binding target of aminoglycosides. nih.govoup.com This modification drastically reduces the binding affinity of nearly all clinically relevant aminoglycosides, including amikacin (B45834), gentamicin, tobramycin, and importantly, arbekacin, leading to high-level resistance. oup.comasm.orgoup.com The genes encoding these methyltransferases are often located on mobile genetic elements, facilitating their rapid spread among different bacterial species. oup.com The emergence of strains carrying 16S RMTases poses a significant future threat to the efficacy of 2''-Amino-2''-deoxyarbekacin and its analogues.

Efflux Pumps: Bacteria can actively expel antibiotics from the cell using transport proteins known as efflux pumps. brieflands.commdpi.com Overexpression of these pumps reduces the intracellular concentration of the drug, preventing it from reaching its ribosomal target in sufficient quantities to be effective. In Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii, efflux pumps of the Resistance-Nodulation-Division (RND) family are major contributors to intrinsic and acquired aminoglycoside resistance. brieflands.commdpi.com While less studied in the context of arbekacin resistance in Gram-positive organisms, efflux remains a potential and often overlooked mechanism that could reduce the susceptibility to 2''-Amino-2''-deoxyarbekacin.

Exploration of New Therapeutic Combinations

Combining antibiotics with different mechanisms of action is a proven strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity. Research into combination therapies involving arbekacin provides a strong foundation for exploring similar strategies with 2''-Amino-2''-deoxyarbekacin.

Studies using time-kill assays have demonstrated synergistic interactions between arbekacin and several other classes of antibiotics, particularly against challenging pathogens like MRSA and hetero-vancomycin-intermediate S. aureus (hetero-VISA). nih.govresearchgate.net

Arbekacin + Glycopeptides: Combinations of arbekacin with vancomycin (B549263) or teicoplanin have shown significant synergistic killing effects against both MRSA and hetero-VISA strains. nih.gov

Arbekacin + Beta-Lactams: Synergy has also been observed when arbekacin is combined with beta-lactam antibiotics, such as ampicillin-sulbactam and the carbapenem (B1253116) imipenem (B608078). nih.govnih.gov The combination of arbekacin and imipenem is considered potentially useful for treating mixed infections involving MRSA and Gram-negative bacteria like P. aeruginosa. nih.gov

These findings suggest that 2''-Amino-2''-deoxyarbekacin, with its enhanced stability against certain resistance enzymes, could be a powerful component in combination therapies. Future research should focus on evaluating its synergistic potential with both existing and novel antimicrobial agents against a wide range of multidrug-resistant pathogens.

| Combination with Arbekacin | Target Pathogen | Observed Effect | Reference |

|---|---|---|---|

| Vancomycin | MRSA, hetero-VISA | Synergistic killing effect | nih.gov |

| Teicoplanin | hetero-VISA | Synergistic interaction | nih.gov |

| Ampicillin-sulbactam | hetero-VISA | Synergistic interaction | nih.gov |

| Imipenem | MRSA | Strong antibacterial effect | nih.gov |

| Cefminox (B1203254) | MRSA | Strong antibacterial effect | nih.gov |

Methodological Advancements in Preclinical Research

The successful translation of a promising compound from the laboratory to the clinic depends on robust and predictive preclinical evaluation. Recent advancements in research methodologies are improving the ability to assess the potential of new antibiotics like 2''-Amino-2''-deoxyarbekacin.

In Vitro Time-Kill Assays: These assays provide detailed information on the pharmacodynamics of an antibiotic by measuring the rate and extent of bacterial killing over time at various drug concentrations. nih.gov They are essential for evaluating bactericidal activity and detecting potential synergistic or antagonistic interactions when testing drug combinations. nih.govresearchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This computational approach integrates data on drug absorption, distribution, metabolism, and excretion (pharmacokinetics) with data on its antimicrobial effect (pharmacodynamics). cyprusjmedsci.comcyprusjmedsci.com PK/PD models can simulate different dosing regimens to predict the likelihood of achieving therapeutic targets, helping to optimize dosing schedules for clinical trials. nih.govasm.orgnih.gov For aminoglycosides, key PK/PD parameters include the ratio of the peak concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). cyprusjmedsci.com

Standardized Murine Infection Models: Animal models are critical for bridging the gap between in vitro data and human clinical trials. frontiersin.org There is a growing effort to standardize these models to ensure reproducibility and improve their predictive power. nih.gov Commonly used murine models for evaluating antibiotics against serious infections include pneumonia, septicemia, and thigh infection models. frontiersin.orgnih.govasm.org These models allow for the in vivo assessment of a new drug's efficacy against specific pathogens, such as MRSA or multidrug-resistant Gram-negative bacteria, providing essential data to support progression into clinical development. nih.govnih.gov

These advanced preclinical tools are vital for rigorously evaluating novel 2''-Amino-2''-deoxyarbekacin analogues and combination therapies, increasing the probability of identifying candidates with a high likelihood of clinical success.

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for 2''-Amino-2''-deoxyarbekacin and its analogs?

- Methodological Answer : Synthesis typically involves modifying natural nucleosides through regioselective amination or substitution reactions. For example, 2'-Amino-2'-deoxyuridine was synthesized by replacing the hydroxyl group at the C-2' position of uridine with an amino group, followed by purification via column chromatography and characterization using UV, IR, and H NMR spectroscopy to confirm structural integrity . Purity assessment often employs HPLC or mass spectrometry.

Q. How is 2''-Amino-2''-deoxyarbekacin utilized in nucleic acid research, particularly in labeling and enzymatic studies?

- Methodological Answer : The compound’s amino group enables site-specific labeling of nucleic acids. For instance, 2'-NH-ATP acts as a competitive inhibitor of ATP-dependent enzymes (e.g., CTP synthase) with a K of 2.3 mM, determined via kinetic assays using varying substrate concentrations . Its incorporation into oligonucleotides allows tracking of nucleic acid interactions using fluorescent tags or radiolabels.

Q. What safety protocols are recommended for handling 2''-Amino-2''-deoxyarbekacin in laboratory settings?

- Methodological Answer : Standard precautions include using PPE (gloves, lab coats), working in a fume hood, and storing the compound at -20°C in anhydrous conditions to prevent degradation. Emergency procedures for accidental exposure (e.g., skin/eye contact) involve immediate rinsing with water and medical consultation, as outlined in safety data sheets for structurally similar amino-modified compounds .

Advanced Research Questions

Q. How can the thermal stability of oligonucleotides containing 2''-Amino-2''-deoxyarbekacin be optimized for in vitro applications?

- Methodological Answer : Stability is pH-dependent due to the protonation state of the 2'-amino group. For example, 2'-amino-modified RNA duplexes exhibit reduced Tm (melting temperature) at pH 5.0 compared to pH 7.0, as shown by thermal denaturation assays monitored via UV absorbance at 260 nm. C NMR confirmed the pKa of the 2'-amino group (~6.2), suggesting ion-pair disruption at lower pH destabilizes duplexes . Adjusting buffer pH near neutrality or using stabilizing cations (e.g., Mg) can enhance stability.

Q. What strategies are employed to study structure-activity relationships (SAR) of 2''-Amino-2''-deoxyarbekacin derivatives in drug discovery?

- Methodological Answer : SAR studies involve synthesizing derivatives with variations in the amino group (e.g., acetylation, alkylation) and testing their biological activity. For example, molecular docking of 2'-amino-2'-deoxy-2-thiouridine 5'-triphosphate into the P2Y2 receptor identified hydrogen bonding between the amino group and Asp254, guiding the design of selective agonists . Activity is quantified via IC or EC measurements in cell-based assays.

Q. How can contradictions in experimental data on the compound’s stability or activity be resolved?

- Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., buffer composition, purity). For instance, unexpected Tm reductions at low pH in RNA duplexes were resolved by comparing unmodified controls and verifying pKa via NMR . Replicating studies under standardized protocols and using orthogonal techniques (e.g., calorimetry, crystallography) ensures reliability.

Q. What role does molecular modeling play in understanding 2''-Amino-2''-deoxyarbekacin’s interactions with biological targets?

- Methodological Answer : Computational docking and MD simulations predict binding modes. In one study, 2'-amino-modified nucleotides were docked into T4 DNA polymerase, revealing interactions critical for high-affinity ligand selection via SELEX (Systematic Evolution of Ligands by Exponential Enrichment) . Free energy calculations further refine affinity predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.